molecular formula C9H7ClN2O B3359943 2(1H)-Quinoxalinone, 3-(chloromethyl)- CAS No. 88051-14-3

2(1H)-Quinoxalinone, 3-(chloromethyl)-

Cat. No.: B3359943
CAS No.: 88051-14-3
M. Wt: 194.62 g/mol
InChI Key: ZRGFBYZZHMUPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone, 3-(chloromethyl)- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with a chloromethyl group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-(chloromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with a suitable carbonyl compound, followed by chloromethylation. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of 2(1H)-Quinoxalinone, 3-(chloromethyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-(chloromethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The quinoxalinone core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile and may require heating.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinoxalinones, while oxidation and reduction can lead to different oxidation states of the quinoxalinone core.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The quinoxalinone core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinoxalinone, 3-(methyl)-: Similar structure but with a methyl group instead of a chloromethyl group.

    2(1H)-Quinoxalinone, 3-(bromomethyl)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2(1H)-Quinoxalinone, 3-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

2(1H)-Quinoxalinone, 3-(chloromethyl)- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs The chloromethyl group can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other substituents

Properties

IUPAC Name

3-(chloromethyl)-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGFBYZZHMUPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516384
Record name 3-(Chloromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88051-14-3
Record name 3-(Chloromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinoxalinone, 3-(chloromethyl)-
Reactant of Route 2
2(1H)-Quinoxalinone, 3-(chloromethyl)-
Reactant of Route 3
Reactant of Route 3
2(1H)-Quinoxalinone, 3-(chloromethyl)-
Reactant of Route 4
2(1H)-Quinoxalinone, 3-(chloromethyl)-
Reactant of Route 5
2(1H)-Quinoxalinone, 3-(chloromethyl)-
Reactant of Route 6
Reactant of Route 6
2(1H)-Quinoxalinone, 3-(chloromethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.